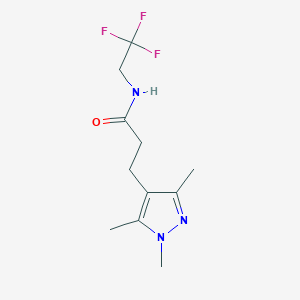![molecular formula C18H27N3O3 B6424600 4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-36-6](/img/structure/B6424600.png)
4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group:
Acetamido group addition: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Final modifications:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(benzyloxy)acetamido]methyl}-N-methylpiperidine-1-carboxamide
- 4-{[2-(benzyloxy)acetamido]methyl}-N,N-diethylpiperidine-1-carboxamide
- 4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpyrrolidine-1-carboxamide
Uniqueness
4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzyloxy, acetamido, and N,N-dimethylcarboxamide groups within the piperidine framework makes it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(2-phenylmethoxyacetyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-20(2)18(23)21-10-8-15(9-11-21)12-19-17(22)14-24-13-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJLOGDZTYKCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide](/img/structure/B6424524.png)
![2-acetamido-4-(methylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}butanamide](/img/structure/B6424525.png)
![N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6424540.png)
![2-cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6424548.png)
![1-methyl-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6424554.png)
![7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424570.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6424589.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B6424590.png)
![4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424597.png)
![N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B6424607.png)
![4-({[(3-chlorophenyl)carbamoyl]amino}methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424613.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B6424615.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide](/img/structure/B6424631.png)
